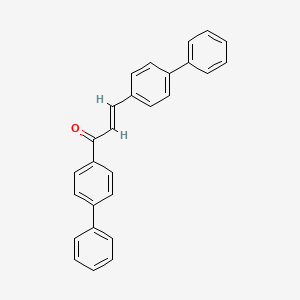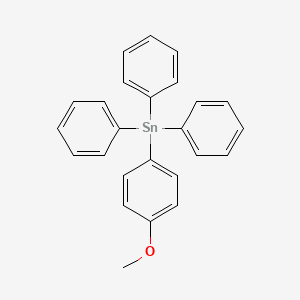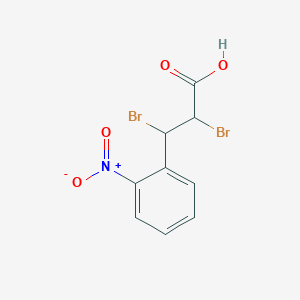
2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID: is a chemical compound with the molecular formula C9H7Br2NO4 and a molecular weight of 352.968 . It is known for its unique structure, which includes both bromine and nitro functional groups attached to a hydrocinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID typically involves the bromination of 2-nitrocinnamic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the alpha and beta positions .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Elimination: Strong bases like sodium ethoxide in ethanol.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 2-aminohydrocinnamic acid derivatives.
Elimination: Alkenes with varying degrees of unsaturation.
Scientific Research Applications
Chemistry: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a reagent in various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromohydrocinnamic acid
- 4-Bromocinnamic acid
Comparison: In contrast, similar compounds like 2,3-dibromo-3-phenylpropanoic acid lack the nitro group, which limits their reactivity in certain types of chemical reactions .
Properties
CAS No. |
70321-33-4 |
|---|---|
Molecular Formula |
C9H7Br2NO4 |
Molecular Weight |
352.96 g/mol |
IUPAC Name |
2,3-dibromo-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4,7-8H,(H,13,14) |
InChI Key |
ZZBGCCIQPYEBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


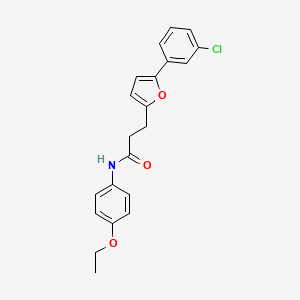
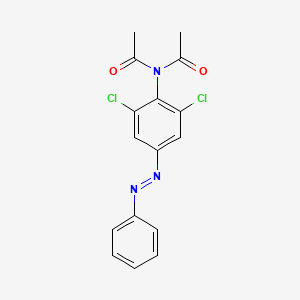
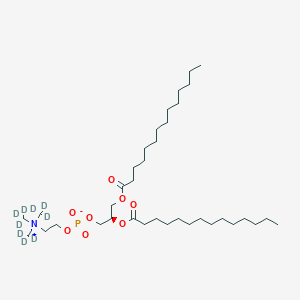
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
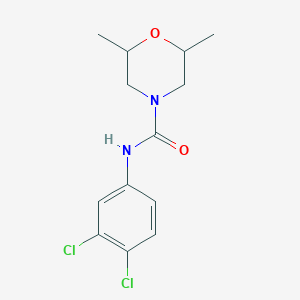
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
